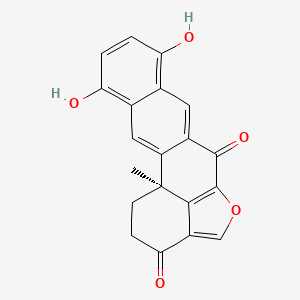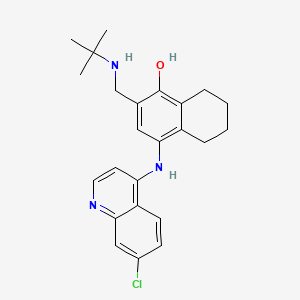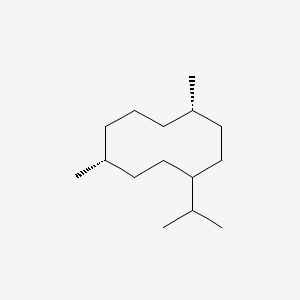
Halenaquinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Halenaquinol is a natural product found in Neopetrosia carbonaria with data available.
Scientific Research Applications
Inhibition of Cell Membrane Fusion : Halenaquinol sulfate, derived from the sponge Xestospongia sapra, has been shown to prevent cell membrane fusion events in echinoderm gametes, without affecting early embryonic development. This suggests its potential as a tool for analyzing the role of secretory events in cells (Ikegami et al., 1992).
Inhibition of Membrane Transport ATPases : Halenaquinol, isolated from the sponge Petrosia seriata, has been found to inhibit various ATPases, including Na+, K(+)-ATPases and Ca(2+)-ATPase, which are crucial for cellular processes. This inhibition is dose- and time-dependent, emphasizing its potential pharmacological significance (Gorshkova et al., 1999).
Inhibition of DNA Polymerases : Halenaquinol sulfate has been shown to inhibit eukaryotic DNA polymerases α, β, δ, and ε. This highlights its utility as a potential inhibitor and a tool for studying DNA polymerase binding sites (Shioda et al., 1994).
Inhibitor of Protein Tyrosine Kinases : Halenaquinone, a marine polyketide, inhibits oncogenic protein tyrosine kinases like pp60v-src and the human epidermal growth factor receptor. This property is significant for understanding and potentially treating diseases involving these kinases (Lee et al., 1992).
Interactions with Sulfhydryls on Enzymes : Halenaquinol interacts with sulfhydryl groups on rat brain Na(+), K(+)-ATPase, affecting various enzyme reactions and protein conformation. This interaction offers insights into enzyme dynamics and potential therapeutic applications (Gorshkova et al., 2001).
Inhibition of Osteoclastogenesis : Halenaquinone inhibits the differentiation of osteoclasts and affects signaling pathways involved in bone metabolism. This points to potential applications in bone diseases and disorders (Tsukamoto et al., 2014).
Synthesis and Chemical Studies : Research has also focused on the synthesis and structural analysis of halenaquinol and its derivatives. These studies are important for understanding the chemical properties and potential applications of these compounds (Schwarzwalder & Vanderwal, 2017).
properties
Product Name |
Halenaquinol |
|---|---|
Molecular Formula |
C20H14O5 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(1S)-5,8-dihydroxy-1-methyl-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2,4,6,8,10,13(20),15-heptaene-12,17-dione |
InChI |
InChI=1S/C20H14O5/c1-20-5-4-16(23)12-8-25-19(17(12)20)18(24)11-6-9-10(7-13(11)20)15(22)3-2-14(9)21/h2-3,6-8,21-22H,4-5H2,1H3/t20-/m0/s1 |
InChI Key |
WXLYRCGVTYXHMS-FQEVSTJZSA-N |
Isomeric SMILES |
C[C@@]12CCC(=O)C3=COC(=C31)C(=O)C4=CC5=C(C=CC(=C5C=C24)O)O |
Canonical SMILES |
CC12CCC(=O)C3=COC(=C31)C(=O)C4=CC5=C(C=CC(=C5C=C24)O)O |
synonyms |
halenaquinol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3,3,5-Tetramethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1241049.png)
![4-[2-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-[1,3]oxathiolan-2-yl]-benzoic acid](/img/structure/B1241050.png)
![[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1241051.png)

![4-Amino-5-chloro-N-(1-{4-[4-(dimethylamino)-1-piperidinyl]-4-oxobutyl}-3-methoxy-4-piperidinyl)-2-methoxybenzamide](/img/structure/B1241054.png)
![(2R,2(1)S)8-ethenyl-2(1),2(2)-bis(methoxycarbonyl)-13-(3-methoxy-3-oxopropyl)-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-17-propanoic acid](/img/structure/B1241055.png)
![TG(20:0/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241061.png)

![1-S-[3-hydroxy-3-methyl-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241063.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-bromophenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1241069.png)